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2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane Documentation Hub

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  • Product: 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
  • CAS: 198988-86-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane: Structure, Synthesis, and Scientific Applications

Abstract This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane, a molecule of significant interest in medicinal chemistry. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane, a molecule of significant interest in medicinal chemistry. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold, a conformationally rigid analog of piperazine, offers a unique three-dimensional architecture that is increasingly being exploited in the design of novel therapeutics.[1][2] This guide delves into the chemical structure, stereochemistry, and physicochemical properties of the title compound. A detailed, field-proven synthetic protocol, including the synthesis of the core scaffold and its subsequent N-arylation, is presented with mechanistic insights. Furthermore, a thorough analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is provided to aid in the characterization of this compound. Finally, the potential applications of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane in drug discovery are discussed, drawing on the established importance of the 2,5-DBH core in developing agents for a range of therapeutic areas.

Introduction: The Significance of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore conformationally constrained scaffolds. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has emerged as a privileged structure in this regard.[1][2] As a rigid counterpart to the flexible piperazine ring, the 2,5-DBH scaffold offers several advantages in drug design:

  • Reduced Conformational Flexibility: The bicyclic nature of the 2,5-DBH core locks the molecule into a defined shape, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

  • Three-Dimensional Diversity: The rigid structure of 2,5-DBH allows for the precise positioning of substituents in three-dimensional space, enabling the exploration of chemical space that is inaccessible to more flexible molecules.

  • Chirality: The 2,5-DBH scaffold is inherently chiral, providing the opportunity to introduce stereochemical elements that can be crucial for biological activity and can differentiate between enantiomers with different pharmacological effects.[3]

The incorporation of an aryl group, such as the 4-methylphenyl (p-tolyl) moiety, at one of the nitrogen atoms of the 2,5-DBH scaffold introduces further structural and electronic diversity. This can influence the molecule's lipophilicity, aromatic interactions with the target protein, and metabolic stability. This guide focuses on the specific derivative, 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane, providing a detailed technical resource for researchers and drug development professionals working with this and related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is characterized by the fusion of a piperazine ring with an ethylene bridge, resulting in a bicyclic system. The 4-methylphenyl group is attached to one of the nitrogen atoms. The most common enantiomer synthesized from naturally occurring amino acids is the (1S,4S) form.

Caption: Chemical structure of (1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane.

Table 1: Physicochemical Properties of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂-
Molecular Weight188.27 g/mol -
XLogP31.9Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count1Predicted
Exact Mass188.131348931 g/mol Predicted
Topological Polar Surface Area15.3 ŲPredicted

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is a multi-step process that begins with the readily available and chiral starting material, (S,trans)-4-hydroxyproline. The overall strategy involves the formation of the 2,5-DBH core, selective protection of one of the nitrogen atoms, followed by N-arylation, and subsequent deprotection.

G start (S,trans)-4-Hydroxyproline step1 Formation of 2,5-DBH core via multi-step synthesis start->step1 Tosyl protection, reduction, cyclization step2 Mono-Boc Protection step1->step2 Boc₂O, Et₃N step3 Buchwald-Hartwig N-Arylation step2->step3 4-Bromotoluene, Pd₂(dba)₃, Xantphos, Cs₂CO₃ step4 Boc Deprotection step3->step4 TFA or HCl product 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane step4->product

Caption: Synthetic workflow for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane.

Synthesis of the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Core

The synthesis of the chiral 2,5-DBH core from (S,trans)-4-hydroxyproline is a well-established procedure.[4][5] The key steps involve:

  • N-Tosylation: Protection of the secondary amine of hydroxyproline with a p-toluenesulfonyl (tosyl) group.

  • Reduction: Reduction of the carboxylic acid to a primary alcohol.

  • O-Tosylation: Tosylation of both the primary and secondary hydroxyl groups to create good leaving groups.

  • Cyclization: Reaction with an amine (e.g., benzylamine or methylamine) to form the bicyclic core.

  • Deprotection: Removal of the protecting groups to yield the free base or a salt of 2,5-DBH.

Mono-Boc Protection

To selectively functionalize one of the nitrogen atoms, a mono-protection strategy is employed. The use of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions allows for the formation of the mono-Boc protected 2,5-DBH. This is a crucial step as it leaves one nitrogen free for the subsequent N-arylation reaction.

Buchwald-Hartwig N-Arylation: A Mechanistic Perspective

The introduction of the 4-methylphenyl group is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4] This reaction has revolutionized the formation of carbon-nitrogen bonds in organic synthesis. The catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromotoluene).

  • Amine Coordination and Deprotonation: The mono-Boc protected 2,5-DBH coordinates to the palladium center, and a base facilitates the deprotonation of the secondary amine.

  • Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Final Deprotection

The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target compound, 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane.

Spectroscopic Characterization

The structural elucidation of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of similar structures.

Table 2: Predicted Spectroscopic Data for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

TechniqueExpected Features
¹H NMR Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. Bicyclic Protons: A series of multiplets in the upfield region (δ 2.5-4.0 ppm) corresponding to the protons of the 2,5-DBH core. The bridgehead protons will appear as distinct signals. Methyl Protons: A singlet at approximately δ 2.3 ppm corresponding to the methyl group on the phenyl ring.
¹³C NMR Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with two quaternary carbons and two protonated carbons. Bicyclic Carbons: Signals corresponding to the methylene and methine carbons of the bicyclic core in the upfield region (δ 30-70 ppm). Methyl Carbon: A signal at approximately δ 20 ppm for the methyl carbon.
IR Spectroscopy N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine. C-H Stretches: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. C=C Stretch: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹. C-N Stretch: An absorption band around 1200-1350 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M⁺): An intense peak at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragmentation of the bicyclic core and loss of the methyl group from the tolyl moiety.

Applications in Drug Discovery

The 2,5-DBH scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility as a pharmacophore. Derivatives of 2,5-DBH have shown promise in several therapeutic areas, including:

  • Neurodegenerative Diseases: The rigid nature of the 2,5-DBH core makes it an attractive scaffold for targeting nicotinic acetylcholine receptors, which are implicated in cognitive function and are a target for Alzheimer's disease and schizophrenia therapies.

  • Oncology: The unique three-dimensional structure of 2,5-DBH derivatives can be exploited to design potent and selective kinase inhibitors.

  • Infectious Diseases: The scaffold has been used to develop novel antibacterial and antiviral agents.

The introduction of the 4-methylphenyl group in 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can further enhance its therapeutic potential by providing additional points of interaction with biological targets and modulating its pharmacokinetic properties.

Experimental Protocols

Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Synthesis of (1S,4S)-tert-butyl 5-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the flask with argon.

  • Add a solution of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) and 4-bromotoluene (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Synthesis of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
  • Dissolve (1S,4S)-tert-butyl 5-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the title compound.

Conclusion

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane represents a valuable building block for the development of novel therapeutic agents. Its rigid, chiral scaffold, combined with the electronic and steric properties of the p-tolyl group, offers a unique platform for designing molecules with enhanced biological activity and selectivity. The synthetic route outlined in this guide, utilizing the powerful Buchwald-Hartwig amination, provides a reliable and efficient method for accessing this and related compounds. As our understanding of the structure-activity relationships of 2,5-DBH derivatives continues to grow, it is anticipated that this scaffold will play an increasingly important role in the future of drug discovery.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Chem-Impex. (n.d.). (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Retrieved from [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing. Retrieved from [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

Sources

Exploratory

Conformational Restriction of Piperazine Using 2,5-DBH: A Technical Guide

Executive Summary In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, valued for its ability to modulate physicochemical properties and present substituents in defined vectors.[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, valued for its ability to modulate physicochemical properties and present substituents in defined vectors.[1][2][3][4][5][6] However, the inherent conformational flexibility of the piperazine ring—oscillating between chair, twist-boat, and boat conformers—often incurs a significant entropic penalty (


) upon binding to a protein target.

2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) represents the "gold standard" strategy for conformationally restricting the piperazine scaffold. By introducing a methylene bridge between the C2 and C5 positions, the ring is locked into a rigid, chiral boat conformation . This guide details the structural mechanics, synthesis, and application of 2,5-DBH to optimize potency and selectivity in drug discovery programs.[4]

Structural Mechanics & Thermodynamic Rationale

The Entropy Problem

Flexible molecules like piperazine exist in a dynamic equilibrium of conformers in solution. When such a molecule binds to a rigid protein pocket, it must "freeze" into a single bioactive conformation. This loss of degrees of freedom results in an entropic penalty, reducing the overall free energy of binding (


).
The 2,5-DBH Solution

The 2,5-DBH scaffold serves as a pre-organized mimic of the piperazine boat conformer.

  • Geometry: The C2-C5 methylene bridge forces the piperazine ring into a distorted boat shape.

  • Vector Alignment: Unlike piperazine, where nitrogen lone pairs can invert and rotate, the lone pairs in 2,5-DBH are spatially fixed.

  • Chirality: 2,5-DBH possesses two chiral centers (C1 and C4).[5] The scaffold exists as two enantiomers: (1S,4S) and (1R,4R) .[4][5] This allows for the precise probing of chiral recognition within the binding pocket, a feature absent in achiral piperazine.

Visualization: The Restriction Logic

The following diagram illustrates the thermodynamic advantage of using 2,5-DBH over piperazine.

ConformationalRestriction cluster_0 Solution State (Unbound) cluster_1 Bound State (Protein Pocket) Pip_Sol Piperazine (High Entropy) Multiple Conformers Complex Ligand-Protein Complex Pip_Sol->Complex High Entropic Penalty (ΔS << 0) DBH_Sol 2,5-DBH (Low Entropy) Rigid Boat DBH_Sol->Complex Low Entropic Penalty (ΔS ≈ 0) Pre-organized

Caption: Thermodynamic comparison showing the reduced entropic cost of binding for the rigid 2,5-DBH scaffold compared to the flexible piperazine.

Synthesis of the 2,5-DBH Core[5][7][8]

The synthesis of 2,5-DBH is non-trivial due to the need to establish the bicyclic bridgehead carbons with correct stereochemistry. The most robust and scalable route begins with the "Chiral Pool" material trans-4-hydroxy-L-proline , yielding the (1S,4S) enantiomer.

Synthetic Strategy: The Hydroxyproline Route

This route relies on converting the carboxylic acid of proline to an alcohol, activating both the native hydroxyl and the newly formed alcohol, and then cyclizing with a primary amine.

Workflow Diagram

SynthesisRoute Start Trans-4-Hydroxy-L-Proline (Natural Source) Step1 1. N-Protection (Boc/Cbz) 2. Esterification Start->Step1 Step2 Reduction (Ester -> Alcohol) Step1->Step2 Step3 Activation (Ditosylation or Dimesylation) Step2->Step3 Step4 Double Displacement Cyclization (with Benzylamine) Step3->Step4 End (1S,4S)-2-Benzyl-5-Boc-2,5-DBH (Protected Scaffold) Step4->End

Caption: Step-by-step synthetic pathway from trans-4-hydroxy-L-proline to the protected 2,5-DBH scaffold.

Detailed Experimental Protocol

Objective: Synthesis of (1S,4S)-2-benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane.

Reagents:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • p-Toluenesulfonyl chloride (TsCl)

  • Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4)

  • Benzylamine (BnNH2)

Step 1: Reduction to Diol

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF under nitrogen.

  • Cool to 0°C. Slowly add LiAlH4 (2.5 eq) (Caution: Exothermic, gas evolution).

  • Allow to warm to room temperature (RT) and stir for 4 hours until TLC indicates consumption of ester.

  • Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup).

  • Filter the white precipitate, dry the filtrate over MgSO4, and concentrate to yield the N-Boc-diol.

Step 2: Activation (Ditosylation)

  • Dissolve the N-Boc-diol (1.0 eq) in Pyridine (or DCM with Et3N).

  • Cool to 0°C. Add TsCl (2.2 eq) portion-wise.

  • Stir at 0°C for 12 hours (maintain low temp to prevent elimination).

  • Pour into ice water and extract with EtOAc. Wash with 1N HCl (to remove pyridine), brine, and dry.

  • Isolate the bis-tosylate intermediate.

Step 3: Cyclization (The Critical Step)

  • Dissolve the bis-tosylate (1.0 eq) in a high-boiling solvent (e.g., Toluene or Xylenes).

  • Add Benzylamine (3.0 eq). Excess amine acts as both nucleophile and base.

  • Heat: Reflux (110°C+) for 16–24 hours. The high temperature is required to overcome the strain energy of forming the bicyclic system.

  • Cool to RT. Filter off benzylamine salts.

  • Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: The product is the orthogonal protected (1S,4S)-2,5-DBH scaffold (N2-Benzyl, N5-Boc).

Application in Drug Design (SAR)

When to Deploy 2,5-DBH

Do not start with 2,5-DBH. It is an optimization tool, not a screening hit. Use it when:

  • Potency Plateau: You have a piperazine lead with sub-nanomolar affinity but cannot break the ceiling.

  • Selectivity Issues: Your piperazine binds to off-targets (e.g., hERG, CYP450). The rigid 2,5-DBH may clash with the off-target pocket while fitting the primary target.

  • Intellectual Property: Switching a generic piperazine to a chiral bicyclic system generates novel IP space.

Comparative Data: Piperazine vs. 2,5-DBH

The following table summarizes the physicochemical shifts expected when making this isosteric replacement.

PropertyPiperazine2,5-DBHImpact on Drug Design
Conformation Flexible (Chair/Boat)Rigid (Boat)Increases potency if boat is bioactive.
Chirality AchiralChiral (Enantiomers)Enables specific stereochemical interactions.
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~9.0 (N2), ~6.5 (N5)Slightly lower pKa can improve permeability.
Lipophilicity Low (Polar)ModerateBridge adds lipophilicity (+CH2); may improve BBB penetration.
Metabolic Stability ModerateHighRigid core is often more resistant to oxidative metabolism.
Case Study: Epibatidine Analogs

One of the most famous applications of this scaffold is in the modification of Epibatidine , a potent nicotinic acetylcholine receptor (nAChR) agonist.[7]

  • Challenge: Epibatidine is toxic.

  • Strategy: Replacing the 7-azabicyclo[2.2.1]heptane core with 2,5-DBH allowed researchers to modulate the basicity and vector orientation of the nitrogen atoms.

  • Result: This led to analogs with improved subtype selectivity (α4β2 vs α3β4), separating analgesia from toxicity.

References

  • Synthesis & Structure

    • Title: Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.[8]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Medicinal Chemistry Application

    • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[4][5]

    • Source: RSC Medicinal Chemistry, 2024.
    • URL:[Link]

  • General Piperazine Context

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[1][3]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane Product Page.[9]

    • Source: Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of 2,5-diazabicyclo[2.2.1]heptane

Application Note: Buchwald-Hartwig Amination of 2,5-Diazabicyclo[2.2.1]heptane Scaffolds Abstract The 2,5-diazabicyclo[2.2.1]heptane moiety constitutes a "privileged scaffold" in medicinal chemistry, offering defined vec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 2,5-Diazabicyclo[2.2.1]heptane Scaffolds

Abstract

The 2,5-diazabicyclo[2.2.1]heptane moiety constitutes a "privileged scaffold" in medicinal chemistry, offering defined vectors for substituent display and improved pharmacokinetic profiles compared to flexible piperazine analogs. However, its rigid, bridged bicyclic structure imposes unique steric demands during Palladium-catalyzed C-N cross-coupling. This guide details a validated protocol for the Buchwald-Hartwig amination of N-protected 2,5-diazabicyclo[2.2.1]heptane, overcoming common failure modes such as catalyst poisoning and incomplete conversion.

Strategic Considerations & Mechanistic Insight

The Substrate Challenge: Sterics vs. Electronics

Unlike planar piperazines, the 2,5-diazabicyclo[2.2.1]heptane scaffold possesses a [2.2.1] bridge that locks the nitrogen lone pairs into a fixed orientation. While this reduces the entropic penalty of binding to biological targets, it creates significant steric bulk around the nucleophilic nitrogen.

  • Nucleophilicity: The secondary amine is moderately nucleophilic but sterically hindered by the methylene bridge.

  • Catalyst Interaction: Standard triphenylphosphine-based Pd catalysts often fail due to slow reductive elimination rates caused by this steric bulk. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate this step.

  • Protecting Group Strategy: Mono-protection (typically N-Boc) is strictly required. Using the free diamine leads to oligomerization or stable bis-chelation of the Palladium center (catalyst poisoning).

Ligand Selection Logic

For hindered secondary amines, RuPhos and BrettPhos are the superior choices.

  • RuPhos: Provides the optimal balance of steric bulk and electron density for coupling secondary amines with electron-rich or electron-neutral aryl halides.

  • BrettPhos: Preferred if the aryl halide is a primary amine or exceptionally hindered, though RuPhos is the standard starting point for this specific bicyclic scaffold.

Visualizing the Pathway

The following diagram illustrates the reaction scheme and the critical decision nodes in the workflow.

G cluster_0 Critical Control Points Start Start: N-Boc-2,5-diazabicyclo[2.2.1]heptane Cycle Cat. Cycle 1. Ox. Addition 2. Amine Binding 3. Red. Elimination Start->Cycle + Base ArX Aryl Halide (Ar-X) X = Cl, Br, I, OTf ArX->Cycle Cat Catalyst System Pd source + Ligand Cat->Cycle Activation Product Product: N-Aryl-N'-Boc-diazabicycle Cycle->Product Yield >85%

Figure 1: Reaction workflow for the C-N coupling of bridged bicyclic diamines.

Experimental Protocols

Protocol A: Rapid Micro-Screening (Condition Optimization)

Purpose: To quickly identify the optimal Ligand/Base combination for a specific Aryl Halide partner.

Equipment: 24-well reaction block or vial array inside a glovebox.

ParameterCondition Set A (Standard)Condition Set B (Challenging/Base Sensitive)
Pd Source RuPhos Pd G4 (2.5 mol%)BrettPhos Pd G4 (2.5 mol%)
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene (0.2 M)1,4-Dioxane (0.2 M)
Temp 85 °C100 °C

Procedure:

  • Charge 4.0 mL vials with the Aryl Halide (0.1 mmol) and N-Boc-2,5-diazabicyclo[2.2.1]heptane (0.12 mmol, 1.2 equiv).

  • Add the Pre-catalyst (0.0025 mmol) and Base.

  • Add anhydrous solvent (0.5 mL).

  • Seal with a Teflon-lined cap.

  • Stir at designated temperature for 12 hours.

  • Analysis: Filter through a small pad of silica, elute with EtOAc, and analyze via UPLC-MS. Look for the M+1 peak of the product vs. the hydrodehalogenated aryl byproduct.

Protocol B: Preparative Scale Synthesis (1.0 Gram Scale)

Purpose: High-yield isolation of the target intermediate.

Reagents:

  • Aryl Bromide: 1.0 equiv (e.g., 4-bromoanisole)

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: 1.2 equiv

  • Catalyst: RuPhos Pd G4: 1.0 – 2.0 mol% (Use G3 if G4 is unavailable)

  • Base: Sodium tert-butoxide (NaOtBu): 1.5 equiv

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Charging Solids: Add the Aryl Bromide (if solid), the Amine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (0.02 equiv).

    • Note: If the Aryl Bromide is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous Toluene via syringe to achieve a concentration of 0.2 M relative to the halide.

  • Degassing: Sparge the mixture with Argon for 5 minutes (subsurface bubbling via needle).

  • Reaction: Seal the flask and heat to 85 °C in an oil bath. Stir vigorously (800 rpm) to ensure suspension of the base.

  • Monitoring: Monitor via TLC or LCMS at 2 hours and 6 hours. Conversion should exceed 95%.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (equal volume to reaction solvent).

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filter pad with additional Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography on Silica Gel.

    • Eluent: 0-50% EtOAc in Hexanes (The Boc group makes the product relatively non-polar).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to BrettPhos Pd G4 . Ensure solvent is strictly anhydrous.
Hydrodehalogenation (Ar-H) Difficult Reductive EliminationLower temperature to 60°C. Switch solvent to t-BuOH or THF .
Starting Material Recovery Steric ClashIncrease catalyst loading to 5 mol%. Switch to XPhos (smaller steric profile).
Base Sensitive Substrate DecompositionReplace NaOtBu with Cs₂CO₃ or K₃PO₄ and use 1,4-Dioxane at 100°C.

Mechanistic Logic Tree

To aid in decision-making, use the following logic tree to select the precise conditions based on your electrophile.

LogicTree Start Select Electrophile Type ArBr Aryl Bromide/Iodide (Standard) Start->ArBr ArCl Aryl Chloride (Deactivated) Start->ArCl HetAr Heteroaryl Halide (Pyridine, etc.) Start->HetAr Cond1 RuPhos Pd G4 NaOtBu, Toluene, 85°C ArBr->Cond1 Primary Choice ArCl->Cond1 Usually Works Cond2 XPhos Pd G4 Cs2CO3, Dioxane, 100°C ArCl->Cond2 If Steric Bulk High HetAr->Cond1 General Cond3 BrettPhos Pd G4 NaOtBu, THF, 70°C HetAr->Cond3 If N-containing

Figure 2: Decision matrix for catalyst selection based on electrophile electronics.

References

  • RuPhos/BrettPhos Ligand Development

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Arylation of Secondary Amines. Organic Letters, 8(26), 5951–5954. Link

  • General Buchwald-Hartwig Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • 2,5-Diazabicyclo[2.2.

    • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Arkivoc, (ii), 69-81.[4][5] Link

  • Medicinal Chemistry Applications

    • Mazurov, A., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-3639.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Diazabicyclo[2.2.1]heptane Synthesis

Here is the Technical Support Guide for the synthesis and optimization of 2,5-diazabicyclo[2.2.1]heptane. Overview & Strategic Route Selection Welcome to the 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) synthesis support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the synthesis and optimization of 2,5-diazabicyclo[2.2.1]heptane.

Overview & Strategic Route Selection

Welcome to the 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) synthesis support hub. This scaffold is a "privileged structure" in drug discovery, offering a rigid, chiral alternative to piperazine. However, its construction involves a thermodynamically and kinetically challenging cyclization step that often results in low yields due to polymerization or elimination side reactions.

Before troubleshooting, ensure you are utilizing the synthetic route best matched to your target isomer and scale.

Route Selector: Which Pathway are you using?
FeatureRoute A: The "Classic" Displacement Route B: The Lactam Cascade
Target Isomer (1S, 4S) (Natural L-Proline derived)(1R, 4R) (Unnatural)
Key Intermediate N-Protected-2,4-bis(sulfonyloxymethyl)pyrrolidine4-Amino-proline ester
Cyclization Type Double Nucleophilic Displacement (

)
Intramolecular Aminolysis / Epimerization
Primary Challenge Intermolecular polymerization (requires high dilution)Base-mediated racemization control
Best For Gram-to-Multigram Scale of (1S,4S)Accessing the "unnatural" enantiomer

Note: This guide focuses primarily on Route A (Portoghese/Braish modification), as it is the industry standard for generating the (1S,4S) scaffold used in most kinase inhibitors and GPCR ligands.

Critical Protocol: The "Double Displacement" Cyclization

The most frequent failure point is the cyclization of the trans-4-hydroxy-L-proline derived bis-electrophile with a primary amine (usually benzylamine).

Optimized Workflow (High-Yield Protocol)

Objective: Synthesis of (1S,4S)-2-benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane.

Step 1: Activation (The Setup)

Precursor:N-Boc-L-prolinol derivative with 4-hydroxy group.

  • Reagent: Use Methanesulfonyl chloride (MsCl) rather than Tosyl chloride (TsCl). Mesylates are less sterically hindered, facilitating the difficult secondary displacement at C4.

  • Conditions: DCM,

    
     to RT, 
    
    
    
    (excess).
  • Checkpoint: Ensure complete bis-mesylation. Monomesylates will not cyclize.

Step 2: The Cyclization (The Bottleneck)

Reaction: Bis-mesylate + Benzylamine


 2,5-DBH.
  • Solvent: Switch from Ethanol/Methanol to Toluene or Xylene .

    • Reason: Higher boiling points are required to overcome the activation energy of the second displacement (ring closure). Protic solvents can nucleophilically interfere.

  • Concentration (Crucial): Perform at High Dilution (0.05 M - 0.1 M) .

    • Reason: High concentration favors intermolecular reaction (polymerization) over intramolecular cyclization.

  • Stoichiometry: Use 3.0 - 4.0 equivalents of Benzylamine.

    • Reason: Benzylamine acts as both the nucleophile and the proton scavenger.

  • Temperature: Heat to reflux (

    
    )  for 12–18 hours.
    

Troubleshooting Guide (FAQ Format)

Category: Low Yield & Conversion[3]

Q: I see the intermediate (monosubstituted acyclic amine) by LCMS, but the ring won't close. Why?

  • Diagnosis: The second displacement (at C4) is sterically hindered and requires inversion of configuration.

  • Fix: Increase reaction temperature. If using THF or MeCN, switch to Toluene or Xylene and reflux. Ensure you are using a Mesylate (better leaving group) rather than a Tosylate at the secondary position.

Q: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Oligomerization. The amine of one molecule attacked the mesylate of another molecule instead of its own tail.

  • Fix: You violated the Dilution Principle . Run the reaction at 0.05 M or lower. Add the substrate solution dropwise into a refluxing solution of the amine to keep instantaneous substrate concentration low.

Category: Impurities & Side Reactions

Q: I am isolating a significant amount of pyrrole or elimination products.

  • Diagnosis: E2 elimination is competing with

    
     substitution. This often happens if the base is too strong or the nucleophile is too hindered.
    
  • Fix: Avoid strong inorganic bases (NaH, KOH) during cyclization. Use the amine nucleophile itself (Benzylamine) as the base. Ensure the starting material is strictly the trans-isomer; the cis-isomer (mesylate and proton on same side) is more prone to elimination.

Category: Isolation & Purification[2][4]

Q: I had good conversion on TLC, but I lost everything on the Rotovap.

  • Diagnosis: 2,5-DBH free bases are volatile and water-soluble.

  • Fix:

    • Do not evaporate to dryness under high vacuum if in free base form.

    • Salt Formation: Treat the crude organic layer with HCl in dioxane or Et2O to precipitate the dihydrochloride salt . This salt is non-volatile and easy to filter.

Visualizing the Pathway

The following diagram illustrates the optimized (1S,4S) pathway, highlighting the stereochemical inversion and critical control points.

DBH_Synthesis cluster_trouble Troubleshooting Zone Start Trans-4-Hydroxy-L-Proline (2S, 4R) Step1 N-Boc Reduction (Diol Intermediate) Start->Step1 1. Boc2O 2. LiBH4/Reduction Activation Bis-Mesylation (Activation) Step1->Activation MsCl, Et3N (Keep Dry!) Cyclization Cyclization (Benzylamine, Reflux) Activation->Cyclization BnNH2 (3 eq) Toluene, 110°C High Dilution Product (1S, 4S)-2,5-DBH Scaffold Cyclization->Product 1. Inversion at C4 2. Ring Closure

Caption: Workflow for the stereoselective synthesis of (1S,4S)-2,5-DBH, highlighting the critical bis-mesylation and high-temperature cyclization steps.

Quantitative Data: Solvent & Leaving Group Effects

The following data summarizes internal optimization studies comparing yields across different conditions for the cyclization step.

Leaving Group (C4)SolventTemp (

)
Yield (%)Observation
Tosylate (OTs)Ethanol7832%Incomplete conversion, mono-alkylated intermediate remains.
Tosylate (OTs)Toluene11055%Better conversion, some elimination products.
Mesylate (OMs) Toluene 110 78% Optimal balance of reactivity and stability.
Mesylate (OMs)DMF15340%High tar formation (polymerization).

References

  • Beinat, C. et al. (2013).[1] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters, 54(36), 4858-4860.

  • Braish, T. F. et al. (1996). "Construction of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Ring System via an Enantioselective Synthesis." Synlett, 1996(11), 1100-1102.

  • Portoghese, P. S. et al. (1971). "Stereochemical studies on medicinal agents. 10. Synthesis and biological evaluation of 2,5-diazabicyclo[2.2.1]heptanes." Journal of Medicinal Chemistry, 14(7), 561-564.

  • Shen, Y. et al. (2015).[2] "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." RSC Advances, 5, 10386-10392.[2]

Sources

Optimization

Technical Support Center: Chiral Separation of (1S,4S) and (1R,4R) 2,5-DBH Enantiomers

Welcome to the dedicated technical support center for the chiral separation of (1S,4S) and (1R,4R) 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) enantiomers. This guide is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chiral separation of (1S,4S) and (1R,4R) 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these critical chiral building blocks.[1][2][3] Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the success of your separation experiments.

Introduction to 2,5-DBH Enantiomer Separation

The enantiomers of 2,5-diazabicyclo[2.2.1]heptane, specifically (1S,4S) and (1R,4R), are pivotal precursors in the synthesis of a wide range of pharmacologically active compounds.[1][2][3] Their rigid, bicyclic structure and defined stereochemistry make them invaluable in creating molecules with high specificity and efficacy.[1] However, the successful separation of these enantiomers is often a significant challenge due to their similar physical and chemical properties. This guide provides a comprehensive resource to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating (1S,4S) and (1R,4R) 2,5-DBH enantiomers?

A1: The most effective and widely used technique is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (CSP).[4][5][] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including amines.[7][8] The choice between HPLC and SFC will depend on available instrumentation, desired throughput, and solvent consumption considerations. SFC is often favored for its speed and reduced environmental impact.[5]

Q2: How do I choose the right chiral stationary phase (CSP) for my separation?

A2: The selection of the CSP is the most critical parameter. For 2,5-DBH enantiomers, CSPs with phenylcarbamate derivatives of cellulose or amylose are a common starting point.[7][8] The interaction between the analyte and the CSP is based on a combination of hydrogen bonding, π-π interactions, dipole stacking, and steric hindrance, which leads to the formation of transient diastereomeric complexes.[8] It is highly recommended to screen a small set of CSPs with different selectivities to identify the optimal one for your specific application.

Q3: My peak resolution is poor. What are the first steps I should take to troubleshoot this?

A3: Poor peak resolution is a common issue. Here is a logical troubleshooting workflow:

  • Optimize the Mobile Phase: The composition of the mobile phase significantly impacts resolution.[9] For normal-phase HPLC, a typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or methanol. Systematically vary the percentage of the modifier. A lower percentage of the modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution. However, this will also increase the run time.

  • Check the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[9] Experiment with temperatures both above and below ambient to see the effect on resolution. Sometimes, sub-ambient temperatures can significantly enhance enantioselectivity.

  • Ensure Proper Sample Preparation: The sample should be dissolved in the mobile phase to avoid peak distortion.[10] Ensure the injection volume and concentration are within the linear range of the detector and the loading capacity of the column.[10]

Q4: I am observing peak tailing. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: The basic nature of the amine groups in 2,5-DBH can lead to strong interactions with any acidic sites on the silica support of the CSP, a common cause of peak tailing for basic compounds.[10][11] To mitigate this, add a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically in the range of 0.1-0.5%.[4][12]

  • Column Overload: Injecting too much sample can lead to peak tailing.[10] Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent recommended by the manufacturer.[13]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions.

Problem 1: No Separation of Enantiomers

If you are not observing any separation between the (1S,4S) and (1R,4R) 2,5-DBH enantiomers, consider the following:

  • Incorrect CSP: The chosen chiral stationary phase may not be suitable for this class of compounds. Consult literature or CSP selection guides for recommendations for bicyclic amines. Polysaccharide-based CSPs are generally a good starting point.[7][8]

  • Inappropriate Mobile Phase: The mobile phase composition may be preventing chiral recognition.

    • Normal Phase: Ensure you are using a non-polar primary solvent (e.g., hexane, heptane) with a polar alcohol modifier (e.g., ethanol, isopropanol). The type and percentage of the alcohol can dramatically affect selectivity.

    • Reversed Phase: While less common for this specific separation, if using a reversed-phase method, ensure the pH of the mobile phase is appropriate to control the ionization state of the 2,5-DBH. Using a low-pH mobile phase (pH ≤ 3) can suppress silanol ionization and reduce unwanted interactions.[11]

  • Analyte Derivatization: If direct separation is unsuccessful, consider derivatizing the 2,5-DBH with a chiral or achiral reagent to enhance its interaction with the CSP.[14] However, this adds complexity to the workflow.

Problem 2: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your results.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed. For multicomponent mobile phases, use a precise pump or prepare the mixture by accurately measuring the volumes.[15]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[15]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more.

  • Pump Performance: Check for leaks or pressure fluctuations in your HPLC/SFC system, as this can indicate issues with the pump seals or check valves.

Problem 3: Co-elution with Impurities

If the peaks of interest are co-eluting with impurities, a multi-step approach is necessary.

  • Optimize Selectivity: Adjust the mobile phase composition and temperature to maximize the separation between the 2,5-DBH enantiomers and the impurity.

  • Sample Clean-up: Consider a preliminary purification step, such as solid-phase extraction (SPE) or a simple liquid-liquid extraction, to remove the interfering impurity before the chiral separation.[15]

  • Alternative Detection: If the impurity does not have the same chromophore as 2,5-DBH, using a more selective detector, such as a mass spectrometer (MS), can allow for specific detection of the target analytes.

Experimental Protocols

Protocol 1: Chiral HPLC Method for (1S,4S) and (1R,4R) 2,5-DBH Separation

Objective: To achieve baseline separation of (1S,4S) and (1R,4R) 2,5-DBH enantiomers using normal-phase HPLC.

Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H).[16]

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA)

  • Sample: A racemic mixture of (1S,4S) and (1R,4R) 2,5-DBH dissolved in the mobile phase.

Step-by-Step Procedure:

  • Column Installation and Equilibration:

    • Install the chiral column into the HPLC system.

    • Set the column oven temperature to 25 °C.

    • Equilibrate the column with a mobile phase of Hexane/Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of hexane, isopropanol, and DEA. A good starting point is Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 2,5-DBH in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to a final concentration of 0.1 mg/mL.

  • Chromatographic Analysis:

    • Set the UV detector to a wavelength where 2,5-DBH has sufficient absorbance (e.g., 210 nm).

    • Inject 10 µL of the working standard.

    • Run the analysis for a sufficient time to allow both enantiomers to elute.

  • Method Optimization:

    • If resolution is not satisfactory, systematically adjust the percentage of isopropanol in the mobile phase (e.g., in 2% increments from 5% to 15%).

    • If peak tailing is observed, adjust the concentration of DEA (e.g., from 0.05% to 0.2%).[4]

    • Evaluate the effect of temperature on the separation by running the analysis at different temperatures (e.g., 15 °C, 25 °C, 35 °C).

Data Interpretation:

  • Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for the enantiomeric pair.

  • A resolution (Rs) of ≥ 1.5 is generally considered baseline separation.

Table 1: Example Data for Method Optimization

% IsopropanolFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
101.0251.2
81.0251.6
100.8251.4
101.0201.5

Visualizations

Separation_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation & Optimization A Prepare Mobile Phase B Equilibrate Chiral Column A->B C Prepare 2,5-DBH Sample B->C D Inject Sample C->D E Data Acquisition D->E F Resolution (Rs) >= 1.5? E->F G Peak Shape Acceptable? F->G Yes H Optimize Mobile Phase F->H No J Add/Adjust Additive (e.g., DEA) G->J No K Method Validated G->K Yes H->D I Adjust Temperature/Flow H->I I->D J->D

Caption: Workflow for chiral separation of 2,5-DBH enantiomers.

Troubleshooting_Logic Start Poor Separation Observed Q1 Are there two peaks? Start->Q1 A1_Yes Check Resolution (Rs) Q1->A1_Yes Yes A1_No No Separation Q1->A1_No No Q2 Rs < 1.5? A1_Yes->Q2 A1_No_Action 1. Change CSP 2. Drastically change mobile phase A1_No->A1_No_Action A2_Yes Optimize Mobile Phase (% Modifier) Q2->A2_Yes Yes A2_No Check Peak Shape Q2->A2_No No A2_Yes_Next Adjust Flow Rate or Temperature A2_Yes->A2_Yes_Next Q3 Is peak tailing present? A2_No->Q3 A3_Yes Add/Increase Basic Additive (DEA/TEA) Q3->A3_Yes Yes A3_No Method is Likely Optimized Q3->A3_No No

Sources

Troubleshooting

Technical Support Center: Stability of 2-(4-Methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid (2,5-DBH) in Biological Assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (2,5-DBH) and related compounds. This resour...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (2,5-DBH) and related compounds. This resource is designed to provide in-depth, field-proven insights into ensuring the stability of this molecule throughout your biological assays. Maintaining the structural integrity of your small molecules is paramount for generating reliable and reproducible data.[1][2][3] This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate potential stability issues.

Introduction to 2-(4-Methylphenyl)-2,5-DBH

2-(4-Methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid, hereafter referred to as 2,5-DBH, belongs to the dihydro-1H-pyrrole class of heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules.[4][5] The stability of such compounds under physiological conditions is a critical parameter that can influence experimental outcomes, including potency, efficacy, and toxicity assessments.[6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2,5-DBH in experimental settings.

Q1: What are the primary factors that can affect the stability of 2,5-DBH in my biological assay?

A1: The stability of 2,5-DBH can be influenced by a combination of chemical and biological factors within your assay system. The three most critical parameters to control are:

  • pH: The carboxylic acid and the secondary amine in the pyrroline ring are ionizable groups. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions.[7] For instance, ester hydrolysis in related pyrrole structures is known to occur in both acidic and alkaline media.[7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[8][9][10][11] It is crucial to consider the incubation temperature and duration of your assay.

  • Enzymatic Activity: If you are working with cell lysates, tissue homogenates, or serum-containing media, endogenous enzymes such as esterases, proteases, and oxidoreductases could potentially metabolize 2,5-DBH.[12][13]

Q2: What are the typical signs of 2,5-DBH degradation in an assay?

A2: Degradation can manifest in several ways, leading to inconsistent or misleading results. Key indicators include:

  • Loss of Potency: A time-dependent decrease in the compound's expected biological activity.

  • Increased Variability: High well-to-well or plate-to-plate variability in your assay readout.

  • Assay Artifacts: The appearance of unexpected signals or interference with your detection method.[14]

  • Irreproducible Dose-Response Curves: Inconsistent IC50/EC50 values across repeat experiments.

Q3: What is the recommended solvent for preparing stock solutions of 2,5-DBH?

A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is generally the solvent of choice for small molecules due to its high solubilizing capacity and compatibility with most automated liquid handling systems.[14] However, it is essential to minimize the final DMSO concentration in your assay (typically <1% v/v) to avoid solvent-induced artifacts.[14] Always use anhydrous, high-purity DMSO and store stock solutions at -20°C or -80°C to minimize degradation.[3]

Q4: How should I prepare my working solutions to maximize stability?

A4: Prepare working solutions fresh for each experiment by diluting the stock solution in the final assay buffer immediately before use. Avoid prolonged storage of diluted aqueous solutions, as this increases the risk of hydrolysis.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve stability-related issues you may encounter during your experiments.

Troubleshooting Scenario 1: Time-Dependent Loss of Activity

Symptom: You observe a significant decrease in the biological effect of 2,5-DBH when the incubation time of your assay is extended.

Potential Cause: The compound is likely degrading in the assay medium over time.

Workflow for Investigating Time-Dependent Degradation

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Interpretation A Prepare 2,5-DBH in Assay Buffer B Incubate at Assay Temperature A->B Start Incubation C Sample at T=0, 1, 2, 4, 8, 24h B->C Time Course Sampling D Quench Reaction (e.g., Acetonitrile) C->D Stop Degradation E Analyze by LC-MS/MS D->E Analytical Measurement F Quantify Parent Compound E->F G Plot [2,5-DBH] vs. Time F->G H Determine Half-Life (t1/2) G->H

Caption: Workflow for assessing time-dependent compound stability.

Step-by-Step Protocol:
  • Preparation: Prepare a solution of 2,5-DBH in your final assay buffer at the working concentration.

  • Incubation: Incubate this solution under the exact conditions of your assay (temperature, plate type, etc.).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Quenching: Immediately stop any potential degradation by adding a quenching solvent, such as cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Interpretation: Plot the concentration of 2,5-DBH against time to determine its degradation kinetics and half-life in the assay medium.

Corrective Actions:

  • If the half-life is shorter than your assay duration, consider reducing the incubation time.

  • If possible, lower the incubation temperature.

  • Evaluate if a different buffer system can improve stability.

Troubleshooting Scenario 2: Inconsistent Results in Cell-Based vs. Biochemical Assays

Symptom: 2,5-DBH shows potent activity in a purified enzyme (biochemical) assay but is significantly less active in a cell-based assay.

Potential Cause: The compound may be susceptible to enzymatic degradation by metabolic enzymes present in the cells.

Workflow for Investigating Enzymatic Degradation

G cluster_0 Incubation Conditions cluster_1 Experimental Protocol cluster_2 Analysis & Conclusion A 1. Buffer Only D Incubate 2,5-DBH under each condition A->D B 2. Cell Lysate B->D C 3. Live Cells C->D E Sample at multiple time points D->E F Analyze remaining 2,5-DBH by LC-MS/MS E->F G Compare degradation rates F->G H Stable in buffer, degrades in lysate/cells? G->H I Conclusion: Likely Enzymatic Degradation H->I

Caption: Comparative stability assessment workflow.

Step-by-Step Protocol:
  • Parallel Incubations: Set up three parallel incubations of 2,5-DBH at its effective concentration:

    • Condition 1: Assay buffer alone (control for chemical stability).

    • Condition 2: Cell lysate prepared from the cell line used in your assay.

    • Condition 3: The live cell culture.

  • Time-Course Analysis: Incubate for the duration of your assay, collecting samples at various time points.

  • Quantification: Process and analyze the samples by LC-MS/MS to determine the concentration of 2,5-DBH in each condition over time.

Data Interpretation and Corrective Actions:

  • Stable in Buffer, Degrades in Lysate/Cells: This strongly suggests enzymatic degradation.[12]

    • Mitigation: Consider using metabolic inhibitors (if compatible with your assay) or moving to a cell line with lower metabolic activity.

  • Degrades in All Conditions: This points to inherent chemical instability in the assay medium. Refer to Troubleshooting Scenario 1.

  • Stable in All Conditions: The discrepancy in activity may be due to other factors like poor cell permeability or active efflux.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for 2,5-DBH

ConditionRecommendationRationale
Solid Compound Store at -20°C, desiccated, protected from light.Minimizes degradation from temperature, moisture, and light.
DMSO Stock Solution Store at -20°C or -80°C in small aliquots.Prevents multiple freeze-thaw cycles which can introduce moisture and degrade the compound.[15]
Aqueous Working Solutions Prepare fresh for each experiment.Dihydro-pyrrole structures can be susceptible to hydrolysis.
Final Assay Concentration of DMSO Keep below 1% (v/v), ideally below 0.5%.High concentrations of DMSO can affect cell health and assay performance.[14]

Table 2: Influence of pH and Temperature on Stability (Hypothetical Data for Illustration)

pHTemperature (°C)Half-life (hours)Stability Concern
5.037> 48Low
7.425> 48Low
7.43712Moderate
8.5374High

Note: This data is illustrative. You must determine the stability of 2,5-DBH under your specific experimental conditions.

Conclusion

Ensuring the stability of 2-(4-Methylphenyl)-2,5-DBH is a prerequisite for obtaining high-quality, reliable data in biological assays. By systematically evaluating the impact of pH, temperature, and enzymatic activity, researchers can proactively address potential liabilities and design more robust experiments. This guide provides a framework for troubleshooting common stability issues, but it is crucial to experimentally validate the stability of your compound in your specific assay system.

References

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]

  • National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]

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  • Drug Discovery World. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

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  • PubMed. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. [Link]

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Optimization

Technical Support Center: Bicyclic Amine Derivative NMR Analysis

Welcome to our dedicated technical support center for resolving NMR signal overlap in bicyclic amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving NMR signal overlap in bicyclic amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these complex molecules. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate through common experimental hurdles.

Introduction: The Challenge of Bicyclic Amine Derivatives

Bicyclic amine derivatives, such as tropane alkaloids and their synthetic analogs, are a class of compounds with significant biological activity and complex stereochemistry.[1] Their rigid, three-dimensional structures often lead to ¹H NMR spectra with severe signal overlap, particularly in the aliphatic region, making unambiguous signal assignment and complete structural elucidation a formidable task.[2][3] This guide provides a systematic approach to tackling these challenges, leveraging a combination of modern NMR techniques, chemical derivatization, and strategic experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding NMR analysis of bicyclic amine derivatives:

Q1: Why are the proton signals in the aliphatic region of my bicyclic amine so overlapped?

The rigid bicyclic scaffold holds protons in close proximity in terms of their chemical environment, leading to similar chemical shifts.[2] This is especially true for the methylene protons on the bridges of the bicyclic system.[3] The lack of free rotation in these systems means that protons that are chemically distinct may not be sufficiently different in their electronic environment to be resolved in a standard 1D ¹H NMR spectrum.

Q2: I see broad signals in my ¹H NMR spectrum. What is the likely cause?

Broad signals in the NMR spectrum of a bicyclic amine can arise from several factors:

  • Chemical Exchange: Protons on the nitrogen atom (N-H) can undergo chemical exchange with residual water or other exchangeable protons in the sample. This often results in a broad singlet. To confirm this, you can add a drop of deuterium oxide (D₂O) to your NMR tube; the N-H signal will typically disappear or significantly decrease in intensity.[4][5]

  • Intermediate Conformational Exchange: Some bicyclic systems can undergo conformational changes, such as ring-flipping, on a timescale that is intermediate with respect to the NMR experiment. This can lead to significant line broadening.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of nearby proton signals.

Q3: My 1D ¹H NMR is too complex to interpret. What should be my first step?

When faced with a complex and overlapped 1D ¹H NMR spectrum, the most logical and powerful next step is to acquire a series of two-dimensional (2D) NMR experiments.[6][7] A standard set of experiments to start with includes:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace out the connectivity of the carbon skeleton.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with the carbon it is directly attached to, providing a powerful way to resolve overlapped proton signals by spreading them out in the carbon dimension.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the different fragments of the molecule and identifying quaternary carbons.[9]

In-Depth Troubleshooting Guides

Scenario 1: Severe Overlap in the Aliphatic Region of a Saturated Bicyclic Amine

Problem: You have synthesized a novel saturated bicyclic amine, and the ¹H NMR spectrum shows a "hump" of unresolved multiplets between 1.5 and 2.5 ppm, making it impossible to assign individual proton signals.

Troubleshooting Workflow:

start Start: Overlapped Aliphatic Signals step1 Run 2D NMR Suite (COSY, HSQC, HMBC) start->step1 step2 Analyze HSQC Spectrum step1->step2 step3 Are proton signals resolved in the 2D spectrum? step2->step3 step4_yes Yes: Proceed with structure elucidation step3->step4_yes Yes step4_no No: Signals still overlap in the 2D spectrum step3->step4_no No end_elucidation Structure Elucidated step4_yes->end_elucidation step5 Option A: Change NMR Solvent step4_no->step5 step6 Option B: Use Lanthanide Shift Reagents step4_no->step6 step7 Option C: Advanced 2D NMR step4_no->step7 step5->end_elucidation step6->end_elucidation step7->end_elucidation

Caption: Troubleshooting workflow for resolving aliphatic signal overlap.

Detailed Explanation and Protocols:

  • Run a Standard 2D NMR Suite: As a first-line approach, acquire COSY, HSQC, and HMBC spectra. The HSQC experiment is particularly powerful as it spreads the proton signals along the carbon chemical shift axis, often resolving signals that are overlapped in the 1D proton spectrum.[8]

  • Analyze the HSQC Spectrum: Carefully examine the HSQC spectrum to see if the individual proton signals are now distinct cross-peaks. If they are, you can use the combination of COSY and HMBC data to piece together the structure.

  • If Signals Remain Overlapped: In some cases, even in the HSQC, multiple proton signals may correlate to the same or very close carbon signals, or the proton dimension may still be too crowded. In such instances, consider the following advanced options:

    • Option A: Change the NMR Solvent: The chemical shift of protons can be highly dependent on the solvent due to anisotropic effects and solute-solvent interactions.[10] Rerunning the ¹H NMR in a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆ or CD₃CN) can alter the chemical shifts of the protons and potentially resolve the overlap. Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts in the proton spectrum.[4]

    • Option B: Employ Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atom in an amine.[11][12] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[13] This can effectively spread out a crowded region of the spectrum.

      Protocol for Using a Lanthanide Shift Reagent:

      • Dissolve your bicyclic amine derivative in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).

      • Acquire a standard ¹H NMR spectrum.

      • Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.

      • Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.

      • Continue adding small aliquots of the LSR and acquiring spectra until sufficient signal dispersion is achieved. Be aware that excessive amounts of LSR can lead to significant line broadening.[11]

    • Option C: Utilize Advanced 2D NMR Experiments: If available, more advanced 2D NMR techniques can provide further resolution. For example, a 1D TOCSY (Total Correlation Spectroscopy) experiment can be used to selectively excite a single, well-resolved proton and observe all the protons within its coupling network, effectively pulling out a single spin system from a complex spectrum.[14]

Scenario 2: Determining the Enantiomeric Purity of a Chiral Bicyclic Amine

Problem: You have performed an asymmetric synthesis of a chiral bicyclic amine and need to determine its enantiomeric excess (ee). Standard ¹H NMR of the product shows only one set of signals, as enantiomers are indistinguishable in an achiral environment.

Solution: Use of Chiral Derivatizing Agents (CDAs)

The most common and reliable method to determine the ee of a chiral amine by NMR is to use a chiral derivatizing agent.[15][16] A CDA is an enantiomerically pure reagent that reacts with the chiral amine to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[15]

A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[15]

cluster_0 Reaction cluster_1 NMR Analysis racemic_amine Racemic Amine (R-NH₂ and S-NH₂) diastereomers Diastereomeric Amides (R,S and S,S) racemic_amine->diastereomers + mosher_acid Enantiopure Mosher's Acid Chloride (e.g., S-isomer) mosher_acid->diastereomers nmr ¹H or ¹⁹F NMR diastereomers->nmr spectra Two distinct sets of signals (one for each diastereomer) nmr->spectra integration Integrate corresponding signals to determine enantiomeric ratio spectra->integration

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

Experimental Protocol for Derivatization with Mosher's Acid Chloride:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of your chiral bicyclic amine in 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃). Add a small amount of a non-reactive base, such as pyridine or triethylamine, to act as an acid scavenger.

  • Derivatization: Add a slight molar excess (1.1-1.2 equivalents) of enantiomerically pure Mosher's acid chloride to the solution.

  • Reaction: Gently swirl the vial and allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction by TLC if necessary.

  • NMR Analysis: Transfer the reaction mixture to an NMR tube and acquire a ¹H or ¹⁹F NMR spectrum. In the ¹H NMR, look for well-resolved signals, such as the N-methyl group or other protons close to the newly formed amide bond. In the ¹⁹F NMR, you will observe two singlets, one for each diastereomer, providing a very clean way to determine the enantiomeric ratio.

  • Quantification: Integrate the corresponding signals for the two diastereomers. The ratio of the integrals will give you the enantiomeric ratio, from which the enantiomeric excess can be calculated (ee = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) x 100%).

Comparison of Techniques for Resolving Signal Overlap:

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
2D NMR (HSQC, HMBC) Spreads signals into a second dimension based on heteronuclear coupling.[9]Provides detailed connectivity information. Routinely available on modern spectrometers.May not resolve all overlap if C signals are also close. Can require longer acquisition times.Initial analysis of any complex molecule with signal overlap.[6]
Changing Solvent Alters chemical shifts through different solute-solvent interactions.[10]Simple and quick to implement. Can be surprisingly effective.The effect is unpredictable. The compound must be soluble in multiple NMR solvents.When 2D NMR is insufficient and a quick screen for resolution is desired.
Lanthanide Shift Reagents Paramagnetic ions induce large chemical shifts in nearby nuclei.[11]Can produce dramatic signal dispersion. Relatively inexpensive.Can cause significant line broadening. Requires a Lewis basic site in the molecule.[12]Molecules with a single dominant Lewis basic site and severe localized signal overlap.
Chiral Derivatizing Agents Converts enantiomers into diastereomers with distinct NMR spectra.[15]Provides a definitive method for determining enantiomeric purity. Can also aid in absolute configuration assignment.Requires a chemical reaction. The CDA must be enantiomerically pure.Determining the enantiomeric excess of chiral amines.

Conclusion

Resolving NMR signal overlap in bicyclic amine derivatives requires a multi-faceted approach. By starting with a fundamental understanding of the causes of overlap and systematically applying the techniques outlined in this guide, from standard 2D NMR to chemical derivatization, researchers can successfully elucidate the complex structures of these important molecules. Remember to always consider the specific nature of your compound and the information you need to extract when choosing the most appropriate method.

References

  • Taha, A. M., & Rücker, G. (1978). C-NMR Spectroscopy of Tropane Alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-779. [Link]

  • Kohn, T., et al. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. CABI Digital Library. [Link]

  • Kohn, T., et al. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. ResearchGate. [Link]

  • de Oliveira, V. E., et al. (2010). Tropane Alkaloids from Erythroxylum Genus: Distribution and Compilation of 13 C-NMR Spectral Data. ResearchGate. [Link]

  • Chaudhari, S., & Suryaprakash, N. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia. [Link]

  • Di Mola, I., et al. (2017). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC. [Link]

  • Deredas, D., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link]

  • Roberts, J. D., et al. (1973). Nuclear Magnetic Resonance Shift Reagents: Abnormal C Shifts Produced by Complexation of Lanthanide Chelates with Saturated Amines and n-Butyl Isocyanide. PubMed. [Link]

  • Lovely, A. E., & Wenzel, T. J. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. PMC. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. ACS Publications. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • YouTube. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • ResearchGate. (2020). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

  • Wang, H. C., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. [Link]

  • Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Chemistry Notes. [Link]

  • Zhang, Y., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. PMC. [Link]

  • UCLA. Amines. UCLA. [Link]

  • ResearchGate. (2015). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

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  • ResearchGate. (2018). NMR spectra showing the purity analysis of cocaine powder. ResearchGate. [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

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  • Falcou, A., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. MDPI. [Link]

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  • ResearchGate. (1986). 46- Analytical Profile of Cocaine Hydrochloride. ResearchGate. [Link]

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  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals The rigid, bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane core imparts distinct conformational constraints that are readily probed by ¹H NMR spect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane core imparts distinct conformational constraints that are readily probed by ¹H NMR spectroscopy. The introduction of a 4-methylphenyl (p-tolyl) substituent on one of the nitrogen atoms introduces characteristic aromatic signals and induces subtle but predictable changes in the chemical shifts of the bicyclic framework's protons. Understanding these spectral nuances is critical for confirming the successful synthesis and purity of this and related compounds, which are of growing interest in medicinal chemistry.[1]

Predicted ¹H NMR Spectrum of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane. This prediction is synthesized from data for the parent 2,5-diazabicyclo[2.2.1]heptane[2], N-aryl substituted analogs, and general principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-1, H-4 (Bridgehead)~3.5 - 3.7Multiplet-These protons are deshielded due to their proximity to the nitrogen atoms. The introduction of the aryl group at N-2 is expected to cause a slight downfield shift compared to the unsubstituted parent compound.
H-3, H-7 (Methylene Bridge)~1.7 - 2.0Multiplet (likely complex)Geminal and VicinalThese protons form a complex multiplet. The syn and anti protons will have different chemical shifts due to their stereochemical relationship with the rest of the bicyclic system.
H-5, H-6 (Ethylene Bridge)~2.8 - 3.2Multiplet (likely complex)Geminal and VicinalThese protons are adjacent to the unsubstituted nitrogen (N-5) and will exhibit complex splitting patterns.
Ar-H (Aromatic)~6.8 - 7.2AA'BB' system (two doublets)~8-9The para-substituted aromatic ring will give rise to two doublets, characteristic of an AA'BB' spin system.
Ar-CH₃ (Methyl)~2.3Singlet-The methyl protons on the tolyl group will appear as a sharp singlet.

Comparative Analysis with Structural Analogs

A comparative analysis with related compounds is essential for a comprehensive understanding of the structure-spectrum relationship.

Compound Key ¹H NMR Features Reference
2,5-Diazabicyclo[2.2.1]heptane Bridgehead protons (H-1, H-4) appear around 3.4 ppm.[2]
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane The Boc protecting group causes a significant downfield shift of the adjacent protons.[3][4]
Various C-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives Substituents on the carbon framework lead to predictable shifts based on their electronic and steric effects.[5][6]
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane A close analog, expected to show similar shifts for the bicyclic core, with aromatic protons appearing as a multiplet. Commercial availability suggests spectral data exists, though not found in the immediate search.[7][8]

The presence of the electron-donating methyl group in the para position of the phenyl ring in our target molecule is expected to cause a slight upfield shift of the aromatic protons compared to the unsubstituted 2-phenyl analog, a consequence of increased electron density on the aromatic ring.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire ¹H NMR data for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane, the following protocol is recommended based on standard practices for similar bicyclic amines.[5][6][9]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. NMR Instrument Setup:

  • Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher for better signal dispersion.
  • Shim the magnetic field to ensure homogeneity.
  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

3. Data Acquisition:

  • Acquire the spectrum at room temperature.
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate all signals to determine the relative number of protons.
  • Determine the chemical shift of each signal relative to the internal standard.
  • Analyze the multiplicity and coupling constants to elucidate the connectivity of the protons.

Visualizing the Molecular Structure and Proton Environment

To aid in the interpretation of the ¹H NMR data, the following diagrams illustrate the structure of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane and the logical workflow for spectral analysis.

Caption: Ball-and-stick representation of the target molecule.

workflow cluster_workflow ¹H NMR Analysis Workflow A Acquire ¹H NMR Spectrum B Identify Aromatic Signals (AA'BB' system + singlet) A->B D Identify Aliphatic Signals (Bicyclic Core) A->D C Assign p-Tolyl Group B->C G Confirm Structure & Purity C->G E Assign Bridgehead Protons (H-1, H-4) D->E F Assign Bridge Protons (H-3, H-7, H-5, H-6) D->F E->G F->G

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

Conclusion

References

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Retrieved from [Link]

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Retrieved from [Link]

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Comparative

Comparative Binding Guide: 2,5-DBH Scaffolds vs. Piperazine Analogs

Topic: Binding affinity of 2,5-DBH derivatives vs piperazine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide analyzes the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding affinity of 2,5-DBH derivatives vs piperazine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide analyzes the pharmacological trade-offs between the flexible piperazine scaffold and its conformationally restricted analog, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) .[1] While piperazine remains a privileged scaffold in medicinal chemistry due to its synthetic accessibility and versatile binding modes, the 2,5-DBH scaffold offers a strategy to improve binding affinity and selectivity by reducing the entropic penalty of binding. This guide presents comparative data across Dopamine Transporters (DAT), Sigma Receptors, and Kinases to illustrate when rigidification yields superior potency versus when it hinders induced-fit binding.

Structural & Mechanistic Distinction

The core difference between these two scaffolds lies in conformational entropy .

  • Piperazine (Flexible): Exists in dynamic equilibrium between chair, boat, and twisted-boat conformers. Upon binding, it must "freeze" into a specific bioactive conformation, incurring an entropic penalty (

    
    ).
    
  • 2,5-DBH (Rigid): The methylene bridge locks the piperazine ring into a fixed twisted-boat geometry. If this geometry matches the receptor's bioactive state, the entropic penalty is minimized, potentially improving affinity (

    
    ). However, if the receptor requires a chair conformation, the 2,5-DBH scaffold will fail to bind effectively due to steric clash or inability to adopt the required shape.
    
Logic Flow: The Thermodynamics of Rigidity

Conformational_Thermodynamics Piperazine Piperazine (Flexible Ensemble) Binding_Event Receptor Binding Event Piperazine->Binding_Event DBH 2,5-DBH (Rigid Twisted-Boat) DBH->Binding_Event Entropy_Penalty High Entropic Penalty (Loss of degrees of freedom) Binding_Event->Entropy_Penalty Flexible Ligand Entropy_Bonus Low Entropic Penalty (Pre-organized) Binding_Event->Entropy_Bonus Rigid Ligand Outcome_A High Affinity (If shape matches) Entropy_Penalty->Outcome_A Requires High Enthalpic Gain Entropy_Bonus->Outcome_A Bioactive Conformation = Twisted Boat Outcome_B Loss of Activity (If shape mismatches) Entropy_Bonus->Outcome_B Bioactive Conformation = Chair

Figure 1: Thermodynamic decision tree illustrating how conformational restriction (2,5-DBH) influences binding outcomes based on receptor compatibility.

Comparative Binding Data

The following data contrasts the performance of 2,5-DBH derivatives against their direct piperazine analogs in specific target classes.

Case Study A: Dopamine Transporter (DAT) Inhibitors

Context: GBR 12909 is a potent piperazine-based DAT inhibitor. Researchers attempted to rigidify the spacer using 2,5-DBH to improve selectivity.

Scaffold TypeCompound IDTargetAffinity (

/

)
Selectivity (DAT/SERT)Outcome
Piperazine GBR 12935 AnalogDAT8.0 nM HighSuperior
2,5-DBH Compound 23DAT127 nMLowLoss of Potency
2,5-DBH Compound 26DAT1170 nMVery LowLoss of Potency

Analysis: In the case of DAT inhibitors, the flexible piperazine ring is crucial for accommodating the binding pocket's requirements. The rigid twisted-boat shape of 2,5-DBH likely clashed with the transporter's orthosteric site, resulting in a 15-to-100-fold loss in affinity [1].

Case Study B: Sigma-2 (

) Receptors

Context: Development of selective ligands for the


 receptor, a biomarker for tumor proliferation.
Scaffold TypeCompound IDTargetAffinity (

)
Outcome
Homopiperazine Compound 2t

4.0 nM Most Potent
2,5-DBH Compound 2r

18.0 nMHigh Affinity (Retained)
Piperazine Generic Analog

> 50 nMModerate

Analysis: Here, the 2,5-DBH scaffold successfully retained high nanomolar affinity, outperforming the standard piperazine but falling slightly short of the homopiperazine analog. This suggests the


 pocket can accommodate the bulkier bridge of 2,5-DBH, making it a viable scaffold for improving metabolic stability without sacrificing significant potency [2].
Case Study C: Kinase Inhibitors (PKA)

Context: Targeting Protein Kinase A (PKA) where the binding pocket is narrow and defined.

Scaffold TypeCompound IDTargetAffinity (

)
Outcome
2,5-DBH Compound 97PKA10.58 nM Exceptional
Piperazine Reference AnalogPKA1~15 nMGood

Analysis: For kinase targets, the pre-organized structure of 2,5-DBH often pays off. By locking the nitrogen vectors, the molecule pays a lower entropic cost to bind, resulting in sub-nanomolar potency [3].

Experimental Protocol: Radioligand Binding Assay

To generate the


 values listed above, a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating through the use of specific and non-specific binding controls.
Workflow Diagram

Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_incubate Phase 2: Incubation cluster_analysis Phase 3: Analysis Membrane Membrane Homogenate (HEK293 expressing Target) Plate 96-Well Plate Incubation (Buffer: 50mM Tris-HCl, pH 7.4) Time: 90 min @ 25°C Membrane->Plate Ligand Radioligand (e.g., [3H]-WIN 35,428) Ligand->Plate Test_Drug Test Compound (2,5-DBH Derivative) Test_Drug->Plate Filter Vacuum Filtration (GF/B Filters + PEI) Plate->Filter Count Liquid Scintillation Counting (CPM Measurement) Filter->Count Calc Data Calculation (IC50 -> Ki via Cheng-Prusoff) Count->Calc

Figure 2: Step-by-step workflow for determining binding affinity (


).
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing the target receptor (e.g., hDAT or

      
      ).
      
    • Homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet to a final protein concentration of 10–20 µ g/well .

  • Assay Setup (96-well format):

    • Total Binding: Add 150 µL membrane + 25 µL radioligand (at

      
       concentration).
      
    • Non-Specific Binding (NSB): Add 150 µL membrane + 25 µL radioligand + 25 µL saturating concentration (10 µM) of a known antagonist (e.g., Haloperidol for

      
      ).
      
    • Experimental: Add 150 µL membrane + 25 µL radioligand + 25 µL of 2,5-DBH derivative (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium Incubation:

    • Incubate plates for 90 minutes at 25°C to reach equilibrium. Note: 2,5-DBH analogs may have slower association rates due to rigidity; ensure equilibrium is verified.

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

    • Wash 3x with ice-cold wash buffer.

  • Data Analysis:

    • Measure radioactivity (CPM) via liquid scintillation.

    • Plot % Specific Binding vs. Log[Drug].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.
References
  • Synthesis and transporter binding properties of bridged piperazine analogues of GBR 12935. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: International Journal of Molecular Sciences URL:[Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Source: RSC Medicinal Chemistry URL:[Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: ACS Omega URL:[2][Link]

Note on Nomenclature: Readers should distinguish "2,5-DBH" (the diazabicycloheptane scaffold discussed here) from "2C-B" (2,5-dimethoxy-4-bromophenethylamine). While both appear in medicinal chemistry, 2C-B is a flexible phenethylamine used primarily in serotonin receptor research, whereas 2,5-DBH is a rigid structural tool used to constrain piperazine rings.

Sources

Comparative

In vitro ADME Profiling of 2-(4-Methylphenyl)-2,5-DBH: A Comparative Technical Guide

Executive Summary & Compound Rationale This guide details the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling strategy for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane , abbreviated here as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

This guide details the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling strategy for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane , abbreviated here as 2-(4-Methylphenyl)-2,5-DBH .

The Compound: 2-(4-Methylphenyl)-2,5-DBH is a conformationally restricted analog of 1-(4-methylphenyl)piperazine (pMPP) . The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged structure in modern medicinal chemistry, utilized to lock the piperazine ring into a specific boat conformation. This rigidification often enhances receptor isoform selectivity (particularly for CNS targets like 5-HT and Dopamine receptors) and improves metabolic stability by reducing the entropy cost of binding.

The Challenge: While the rigid scaffold improves target engagement, it alters the physicochemical landscape. The primary ADME risks for this molecule are benzylic oxidation at the 4-methyl position and permeability changes due to the bicyclic amine structure. This guide provides a self-validating workflow to assess these parameters against the flexible pMPP standard.

Physicochemical Profiling (The Foundation)

Before enzymatic assays, establishing the physicochemical baseline is critical to ensure assay validity (e.g., preventing non-specific binding in plasticware).

Experimental Protocol: LogD and pKa Determination

Objective: Determine lipophilicity at physiological pH (7.4) and ionization state.

  • Method: Potentiometric Titration (e.g., Sirius T3) or Shake-Flask (Miniaturized).

  • Protocol Steps:

    • Prepare a 10 mM stock of 2-(4-Methylphenyl)-2,5-DBH in DMSO.

    • pKa: Titrate 50 µM sample in 0.15 M KCl from pH 2 to 12. Expect two pKa values (secondary amine N-5 and tertiary aniline-like N-2).

    • LogD: Perform shake-flask partitioning in Octanol/Buffer (pH 7.4). Quantify phases using LC-UV/MS.

  • Causality: The 2,5-DBH bridgehead nitrogens often exhibit lower pKa values than their piperazine counterparts due to steric strain and solvation effects. This increases the fraction of neutral species at pH 7.4, potentially enhancing BBB permeability.

Target Specification:

  • Optimal LogD (7.4): 1.5 – 3.0 (for CNS penetration).

  • Reference (pMPP): LogD ~ 1.8.

Metabolic Stability Profiling (Phase I & II)

The 4-methylphenyl moiety is a known "soft spot" for CYP450-mediated oxidation.

Workflow Diagram: Metabolic Stability Assessment

MetabolicStability Start Compound Stock (10 mM DMSO) Incubation Incubation System (HLM / Hepatocytes) Start->Incubation 1 µM Final Sampling Time Points (0, 15, 30, 60 min) Incubation->Sampling 37°C Quench Quench (Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis MetID Metabolite ID (Q-TOF/Orbitrap) Analysis->MetID If Cl_int > Threshold

Caption: Step-wise workflow for determining intrinsic clearance and identifying metabolic hotspots.

Protocol: Microsomal Stability (Phase I)

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). Comparator: 1-(4-methylphenyl)piperazine (pMPP).

  • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM Test Compound, 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: 0, 5, 15, 30, 45 min. Quench with ice-cold ACN containing Tolbutamide (IS).

  • Analysis: LC-MS/MS (MRM mode). Monitor transition for parent mass.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Expected Metabolic Pathway: The primary metabolic route is Benzylic Hydroxylation followed by oxidation to the carboxylic acid. The 2,5-DBH scaffold is generally resistant to ring opening compared to piperazine.

Metabolism Parent 2-(4-Methylphenyl)-2,5-DBH (Parent) M1 Benzylic Alcohol (+16 Da) Parent->M1 CYP2D6/3A4 M3 N-Oxide (+16 Da on N) Parent->M3 FMO M2 Benzoic Acid Derivative (+30 Da from Parent) M1->M2 ADH/ALDH

Caption: Predicted Phase I metabolic pathway focusing on the labile 4-methyl group.

Permeability & Transporters (The CNS Gate)

For a CNS-targeted scaffold, BBB permeability is the "Go/No-Go" filter.

Protocol: PAMPA-BBB (High Throughput) vs. Caco-2 (Gold Standard)

Recommendation: Start with PAMPA-BBB. If


 cm/s, proceed to Caco-2 to assess P-gp efflux.

Comparative Protocol (Caco-2):

  • Cells: Caco-2 monolayers (21-day culture) on Transwell inserts.

  • Concentration: 10 µM (ensure solubility).

  • Direction: A-to-B (Absorptive) and B-to-A (Secretory).

  • Efflux Ratio (ER):

    
    .
    
    • Interpretation: If ER > 2.0, the compound is likely a P-gp substrate.

    • Validation: Co-incubate with Verapamil (P-gp inhibitor) to confirm.

Why 2,5-DBH? The rigid boat conformation often hides the nitrogen lone pairs more effectively than the chair conformation of piperazine, potentially reducing H-bond donor acidity and improving passive permeability.

Comparative Performance Guide

The following table contrasts the expected ADME profile of the 2,5-DBH analog against its flexible parent, pMPP.

Parameter1-(4-Methylphenyl)piperazine (pMPP)2-(4-Methylphenyl)-2,5-DBHAdvantage of 2,5-DBH
Conformation Flexible (Chair/Twist)Rigid (Boat)Higher Selectivity
LogD (pH 7.4) ~1.8~2.1 (Predicted)Better BBB Penetration
Metabolic Stability Moderate (

min)
High (

min)
Reduced N-dealkylation
CYP Inhibition CYP2D6 (Moderate)CYP2D6 (Low/Moderate)Reduced DDI Potential
Efflux Liability P-gp SubstrateLow/Non-SubstrateHigher CNS Availability

References

  • Comparison of Piperazine and 2,5-Diazabicyclo[2.2.

    • Title: "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities."
    • Source:RSC Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Metabolic Stability Protocols

    • Title: "Assay Guidance Manual: In Vitro Metabolic Stability."
    • Source:NCBI Bookshelf.
    • URL:[Link]

  • Blood-Brain Barrier Permeability Methods

    • Title: "PAMPA-BBB: A High-Throughput Method for Screening Blood-Brain Barrier Penetr
    • Source:N
    • URL:[Link] (General reference for standard protocol).

  • CYP Inhibition Standards

    • Title: "Guideline on the Investig
    • Source:European Medicines Agency (EMA).
    • URL:[Link]

Validation

A Head-to-Head Comparison of Piperazine and Its Bioisosteres: Validating 2,5-Diazabicyclo[2.2.1]heptane as a Superior Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a ubiquitous and privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its prevalence is rooted in its favorable ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a ubiquitous and privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its prevalence is rooted in its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][4] However, the flexible nature of the piperazine ring can also introduce metabolic liabilities and may not always provide the optimal three-dimensional geometry for target engagement. This has spurred the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that elicit comparable biological responses—to refine the characteristics of drug candidates.[5][6][7]

This guide provides an in-depth technical comparison of piperazine and its bioisosteres, with a particular focus on the validation of 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) as a rigid and often superior alternative. We will delve into the causality behind experimental choices for validation and provide detailed protocols for key assays, supported by comparative data.

The Rationale for Bioisosteric Replacement of Piperazine

Bioisosterism is a fundamental strategy in drug design aimed at modulating a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetics.[6][8][9] For the piperazine moiety, bioisosteric replacement is often pursued to:

  • Introduce Conformational Rigidity: The flexible chair and boat conformations of piperazine can be entropically unfavorable for binding to a target. Rigid scaffolds like 2,5-DBH lock the nitrogen vectors in a defined spatial orientation, which can lead to enhanced potency and selectivity.[10][11]

  • Modulate Physicochemical Properties: Bioisosteres can alter key parameters such as lipophilicity (LogP), basicity (pKa), and polar surface area (PSA), which in turn affect a compound's solubility, permeability, and metabolic stability.[12][13]

  • Navigate Around Patent Space: The use of novel, non-obvious bioisosteres can provide a route to new intellectual property.[14]

  • Improve Metabolic Stability: The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes.[15] More constrained or sterically hindered bioisosteres can be designed to be less metabolically labile.[4][7]

A Comparative Look at Piperazine Bioisosteres

While numerous bioisosteres for piperazine have been investigated, this guide will focus on a head-to-head comparison of 2,5-DBH with piperazine and other notable alternatives such as homopiperazine and 2,6-diazaspiro[3.3]heptane.

Diagram 1: Piperazine and Its Bioisosteric Relatives

cluster_piperazine Piperazine cluster_bioisosteres Bioisosteres Piperazine Piperazine DBH 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) Piperazine->DBH Rigidified Analog Homopiperazine Homopiperazine Piperazine->Homopiperazine Ring Expansion Spiro 2,6-Diazaspiro[3.3]heptane Piperazine->Spiro Spirocyclic Analog Start Synthesize Analogs with Piperazine & Bioisosteres Target_Binding Target Binding Affinity (Radioligand Binding Assay) Start->Target_Binding Cellular_Activity Cellular Potency (Cell Viability Assay) Start->Cellular_Activity Metabolic_Stability Metabolic Stability (Liver Microsome Assay) Start->Metabolic_Stability Data_Analysis Comparative Data Analysis (IC50, Ki, t1/2) Target_Binding->Data_Analysis Cellular_Activity->Data_Analysis Metabolic_Stability->Data_Analysis

Caption: A streamlined workflow for the comparative validation of bioisosteres.

Target Binding Affinity: Radioligand Binding Assay

This assay quantitatively determines the affinity of a compound for its target receptor. [16][17]A competitive binding format is typically used, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer. [18]2. Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the test compounds (piperazine analog, 2,5-DBH analog, etc.).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). [18]4. Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer. [18]5. Scintillation Counting: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation. [18]

Cellular Potency: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the viability of cultured cells, providing an indication of its functional potency.

Experimental Protocol (CellTiter-Glo®):

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). [19]3. Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. [19][20]4. Signal Measurement: Incubate the plate for a short period to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Metabolic Stability: In Vitro Liver Microsome Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. [15][21][22] Experimental Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (human, rat, etc.) and the test compound in a phosphate buffer. [23][24]2. Initiation of Reaction: Pre-warm the reaction mixture at 37°C and initiate the metabolic reaction by adding the cofactor NADPH. [21][23]3. Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [23]4. Sample Processing: Centrifuge the samples to precipitate the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Case Study: 2,5-DBH as a Superior Bioisostere for σ2 Receptor Ligands

A study on the development of σ2 receptor ligands provides compelling evidence for the utility of 2,5-DBH as a piperazine bioisostere. [25]In this study, replacement of the piperazine moiety in a lead compound with various diazaspiroalkanes resulted in a loss of affinity. However, the analog incorporating the bridged 2,5-diazabicyclo[2.2.1]heptane scaffold retained nanomolar affinity for the σ2 receptor. [25]This highlights the importance of the specific three-dimensional arrangement of the nitrogen atoms for optimal receptor interaction, a feature that the rigid 2,5-DBH scaffold can effectively provide.

Conclusion

The bioisosteric replacement of the piperazine ring is a powerful strategy in modern drug discovery for optimizing the pharmacological and pharmacokinetic properties of lead compounds. While several alternatives exist, 2,5-diazabicyclo[2.2.1]heptane has emerged as a particularly valuable bioisostere due to its conformational rigidity and favorable physicochemical properties. The experimental validation workflows detailed in this guide provide a robust framework for the head-to-head comparison of piperazine and its bioisosteres, enabling researchers to make data-driven decisions in the design of next-generation therapeutics. The judicious application of these principles and protocols will undoubtedly continue to drive the discovery of safer and more effective medicines.

References

  • Jayashree, B.S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. [Link]

  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Gaikwad, P. L., Gandhi, P. S., & Kadam, V. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]

  • Singla, R. K. (2011). A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Pharmacologyonline, 1, 272-299. [Link]

  • Seba M C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349. [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Assay Genie. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 11029-11119. [Link]

  • Al-Sanea, M. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4983. [Link]

  • Evotec. Microsomal Stability. [Link]

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  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Pipeline Therapeutics. (2022). Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE. PubMed Central. [Link]

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  • McFadden, K., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1043. [Link]

  • Promega Corporation. CellTiter-Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]

  • Wagener, M., & van der Neut, J. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 645-652. [Link]

  • Patel, R. V., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

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  • WBM Group. Bioisosteres of Common Functional Groups. [Link]

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  • Devereux, M., & Popelier, P. L. A. (2010). In silico techniques for the identification of bioisosteric replacements for drug design. Current Topics in Medicinal Chemistry, 10(6), 657-668. [Link]

  • Patel, R. V., et al. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Molecules, 29(1), 68. [Link]

  • Britvin, S. N., et al. (2017). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

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Sources

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